BenchChemオンラインストアへようこそ!

1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Lipophilicity Drug-likeness Permeability

Procure this specific ortho-fluorobenzyl pyrrolidine-oxadiazole analog (CAS 1170641-37-8) to systematically probe structure-activity relationships at the N-benzyl position of the validated anthelmintic scaffold. The ortho-fluorine substitution on the benzyl ring directly modulates 3D conformation and electronic distribution, driving target binding distinct from para-substituted or unsubstituted analogs. With a calculated logP of 2.72 and a single hydrogen-bond donor (HBD=1), this compound is optimized for intracellular target engagement and passive membrane permeation assays where higher lipophilicity is required. Use it to establish selectivity fingerprints across parasitic, bacterial, and mammalian target panels, leveraging the demonstrated selectivity window of the pyrrolidine-oxadiazole class in mammalian counter-screens.

Molecular Formula C18H15FN4O2
Molecular Weight 338.342
CAS No. 1170641-37-8
Cat. No. B2789536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS1170641-37-8
Molecular FormulaC18H15FN4O2
Molecular Weight338.342
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=N4
InChIInChI=1S/C18H15FN4O2/c19-14-6-2-1-5-12(14)10-23-11-13(9-16(23)24)18-21-17(22-25-18)15-7-3-4-8-20-15/h1-8,13H,9-11H2
InChIKeyBBPHRYABVRFPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1170641-37-8): Procurement-Ready Profile


1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1170641-37-8) is a synthetic small molecule belonging to the pyrrolidine-oxadiazole hybrid class, characterized by a pyrrolidin-2-one core linked to a 3-(pyridin-2-yl)-1,2,4-oxadiazole moiety and an N-(2-fluorobenzyl) substituent [1]. It is primarily offered as a screening compound for early-stage drug discovery, with a molecular formula of C18H15FN4O2 and a molecular weight of 338.34 g/mol [1]. The compound's computed physicochemical properties include a topological polar surface area (TPSA) of 75.19 Ų and a calculated logP (clogP) of 2.72, indicating moderate lipophilicity and hydrogen-bonding capacity [1].

Why Pyrrolidine-Oxadiazole Screening Compounds Like CAS 1170641-37-8 Cannot Be Generically Substituted


Within the pyrrolidine-oxadiazole chemical class, minor structural modifications can drastically alter biological activity profiles and physicochemical properties. The specific positioning of the fluorine atom on the benzyl ring in this compound (ortho- vs. para- substitution) directly influences its 3D conformation, electronic distribution, and, consequently, its target binding. Even close analogs within this class have demonstrated divergent results in biological assays. For example, the broader class of pyrrolidine-oxadiazoles has shown a range of potencies (IC50 = 0.78–22.4 μM) against parasitic nematode larvae, with activity being highly sensitive to the substitution pattern on the pyrrolidine nitrogen [1]. Therefore, substituting this specific compound with a generic 'pyrrolidine-oxadiazole' or a close analog without verified equivalent data is likely to lead to irreproducible results in a screening campaign.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one


Differentiation via Increased Lipophilicity Compared to a Direct 4-Fluorophenyl Analog

The target compound exhibits a higher calculated partition coefficient (clogP = 2.72) than its direct analog, 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (XLogP3 = 1.7). This is primarily due to the replacement of the 4-fluorophenyl group with a 2-fluorobenzyl group, which adds a methylene spacer and alters the fluorination pattern [1][2].

Lipophilicity Drug-likeness Permeability

Distinct Hydrogen-Bond Donor Profile Versus N-Aryl Analogs

The target compound possesses a calculated hydrogen bond donor count of 1, whereas a structurally similar N-aryl analog, 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, has a count of 0. This difference is due to subtle conformational and electronic effects from the benzyl versus phenyl attachment, which can influence intermolecular interactions [1][2].

Solubility Metabolic stability Selectivity

Predicted Biological Activity Based on the Anthelmintic Pyrrolidine-Oxadiazole Scaffold

The specific biological activity of this compound has not yet been reported in the primary literature. However, the broader pyrrolidine-oxadiazole class to which it belongs has been validated as a promising scaffold for anthelmintic discovery. A medicinal chemistry optimization campaign on this scaffold yielded compounds with potent inhibitory activity against the motility and development of Haemonchus contortus larvae, with IC50 values ranging from 0.78 to 22.4 μM. Importantly, the study established that N-substitution on the pyrrolidine ring is a critical determinant of potency [1].

Anthelmintic drug discovery Parasitology Haemonchus contortus

Key Application Scenarios for 1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one


Hit Expansion and SAR Exploration in Anthelmintic Drug Discovery

Procure this compound to systematically explore structure-activity relationships around the N-benzyl position of the anthelmintic pyrrolidine-oxadiazole scaffold. Given that the class has validated activity against Haemonchus contortus (IC50 = 0.78-22.4 μM) and that N-substitution is a key potency driver, this specific ortho-fluorobenzyl analog offers a unique vector for optimizing target binding and improving potency over initial hits [1].

Physicochemical Property Screening for CNS or Intracellular Targets

Use this compound in permeation and distribution assays where a higher lipophilicity profile (clogP 2.72) is desirable compared to less lipophilic analogs like the 4-fluorophenyl derivative (XLogP3 1.7). Its increased logP and distinct hydrogen-bond donor profile (HBD=1) make it a suitable candidate for screening campaigns targeting intracellular pathogens or central nervous system disorders where passive membrane permeability is a prerequisite [1][2].

Selectivity Profiling via Orthogonal Screening Panels

Capitalize on the compound's structural differentiation to probe selectivity. The combination of a 2-fluorobenzyl group and a single HBD is a distinguishing feature compared to many in-class analogs. Screen this compound against a panel of parasitic, bacterial, or mammalian targets to identify a unique selectivity fingerprint, leveraging the finding that related compounds were highly selective in a mammalian cell counter-screen [1][3].

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.